molecular formula C21H32N2O5 B11348740 3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11348740
M. Wt: 392.5 g/mol
InChI Key: YFIMHCVLLLTTQH-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a morpholinyl group, and a cyclohexylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:

    Formation of the Trimethoxybenzoyl Chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with a suitable amine, such as N-{[1-(morpholin-4-yl)cyclohexyl]methyl}amine, under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Properties

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C21H32N2O5/c1-25-17-13-16(14-18(26-2)19(17)27-3)20(24)22-15-21(7-5-4-6-8-21)23-9-11-28-12-10-23/h13-14H,4-12,15H2,1-3H3,(H,22,24)

InChI Key

YFIMHCVLLLTTQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

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